molecular formula C8H18N2O3 B1381692 tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS No. 1564605-36-2

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Cat. No.: B1381692
CAS No.: 1564605-36-2
M. Wt: 190.24 g/mol
InChI Key: CGTHSTBSJGODTF-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(methoxyamino)ethyl]carbamate: is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(methoxyamino)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(methoxyamino)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methoxyamino)ethyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: tert-butyl N-[2-(methoxyamino)ethyl]carbamate is unique due to the presence of the methoxyamino group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility .

Biological Activity

Tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for studying enzyme interactions, protein modifications, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C9H19N2O3C_9H_{19}N_2O_3. The presence of the methoxyamino group contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthetic chemistry and biological assays.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. This interaction can either enhance or inhibit enzymatic functions depending on the target and the context of its use. The compound is particularly noted for its role as a substrate or inhibitor in biochemical assays, which is crucial for understanding enzyme kinetics and metabolic pathways.

Biological Applications

  • Enzyme Interactions : The compound is utilized in studies focused on enzyme interactions, providing insights into enzyme kinetics and regulatory mechanisms.
  • Protein Modifications : It serves as a tool for investigating post-translational modifications of proteins, which are vital for understanding cellular functions and signaling pathways.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in drug development contexts. It is being explored as a precursor for pharmacologically active compounds.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences:

Compound NameStructure FeatureNotable Activity
This compoundMethoxyamino groupEnzyme substrate/inhibitor
Tert-butyl N-[2-(methylamino)ethyl]carbamateMethylamino groupAntimicrobial activity
Tert-butyl N-[2-(ethylamino)ethyl]carbamateEthylamino groupAnti-inflammatory properties

The methoxyamino group in this compound distinguishes it from its analogs, potentially leading to unique biological activities not observed in other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

Properties

IUPAC Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTHSTBSJGODTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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